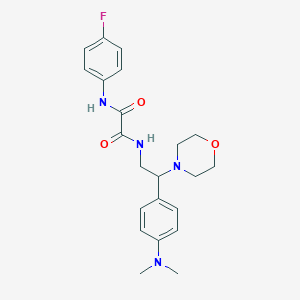

(3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid” is a member of the class of phenylacetic acids in which the phenyl group is substituted by bromo, hydroxy, and nitro groups at position 3, 4, and 5 respectively . It is a member of 2-nitrophenols, a member of bromobenzenes and a member of phenylacetic acids .

Molecular Structure Analysis

The molecular formula of “(3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid” is C8H5BrN4O4 . It has an average mass of 301.054 Da and a mono-isotopic mass of 299.949402 Da .

Chemical Reactions Analysis

“(3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid” is an azide carrying a (3-bromo-4-hydroxy-5-nitrophenyl)acetyl substituent . It has a functional parent phenylacetic acid .

Physical And Chemical Properties Analysis

The empirical formula of “(3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid” is C8H7BrO3 . It has a CAS Number of 38692-80-7 and a molecular weight of 231.04 .

科学的研究の応用

Electrophilic Substitution Reactions

Research conducted by Clarke, Scrowston, and Sutton (1973) delves into electrophilic substitution reactions of compounds similar to (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid. They explored reactions like formylation, bromination, nitration, and Claisen and Fries rearrangement in various related compounds, providing insights into the chemical behavior and potential applications of such substances in organic synthesis (Clarke, Scrowston, & Sutton, 1973).

Nitration and Bromination Reactions

A study by Khlebnikov and Kostikov (1984) on nitration and bromination reactions of certain aziridines sheds light on the reactivity of nitro and bromo groups in complex molecules, which could be extrapolated to (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid. This work offers valuable information on the chemical reactivity of such compounds, which is crucial in designing synthetic routes in pharmaceutical and material science research (Khlebnikov & Kostikov, 1984).

Synthesis of Flavones

Bhadange and Ganorkar (2012) investigated the synthesis of bromo-substituted flavones, a process relevant to the synthesis of (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid. Their research involves refluxing certain bromo-nitro compounds in dimethyl formamide (DMF), a methodology that could be applied to synthesize related compounds for potential applications in various fields of organic chemistry (Bhadange & Ganorkar, 2012).

Antibacterial Activity of Related Compounds

Parekh and Desai (2006) synthesized thiosemicarbazones from compounds having nitrophenyl groups, akin to (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid. They also examined their antibacterial activity, indicating a potential research direction for the antibacterial applications of similarly structured compounds (Parekh & Desai, 2006).

Synthetic Routes in Organic Chemistry

Hartenstein and Sicker (1993) conducted research on the hydrogenation of nitrophenyl compounds, offering insights into synthetic routes that could be relevant for derivatives of (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid. This research helps understand the transformation of nitro groups in complex organic molecules, which is essential in pharmaceutical chemistry (Hartenstein & Sicker, 1993).

Immunological Applications

Imanishi and Mäukelä (1973) explored the immunological aspects of antibodies reacting with compounds similar to (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid. Such studies are significant in understanding the molecular basis of immune responses and designing novel immunotherapies (Imanishi & Mäukelä, 1973).

作用機序

Target of Action

It is known that similar compounds interact with various biological targets, influencing a range of biochemical processes .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways .

Result of Action

Similar compounds have been found to exert various biological effects .

Action Environment

Environmental conditions can significantly impact the activity of similar compounds .

特性

IUPAC Name |

2-(3-bromo-4-hydroxy-5-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c9-5-1-4(3-7(11)12)2-6(8(5)13)10(14)15/h1-2,13H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBRNMUKGXUXRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-chlorophenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2700733.png)

![2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2700737.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2700738.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2700741.png)

![2-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-thienylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2700743.png)

![ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2700744.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2700745.png)

![(3,3-Difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2700749.png)